![molecular formula C7H6Cl2O B3061194 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one CAS No. 63319-59-5](/img/structure/B3061194.png)

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one

説明

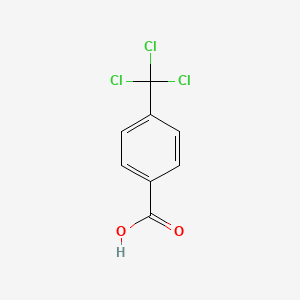

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one is a chemical compound with the molecular formula C7H6Cl2O . It has a molecular weight of 177.028 .

Synthesis Analysis

The synthesis of this compound involves a reaction in an inert solvent between cyclopentadiene and dichloroketene prepared in situ by reaction between dichloroacetyl chloride and a tertiary amine . The process is carried out at a temperature between about 20 and about 120°C .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The addition of methoxide and hydroxide ions, ammonia, and hydrazine to 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one has led, by ring opening, to cis-dichloromethylcyclopentenecarboxylic acid derivatives . In the case of the methyl ester, it may epimerise to the trans-ester .Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a molecular weight of 177.03 .科学的研究の応用

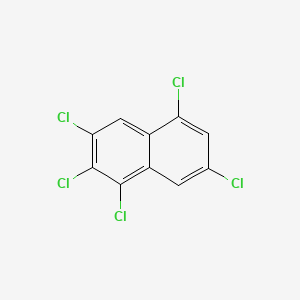

Stereospecific Ring Contraction and Derivative Synthesis

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one undergoes stereospecific ring contraction when treated with aqueous base, forming 6-chloro-bicyclo[3.1.0]hex-2-en-6-exo- and 6-endo-carbaldehyde. This reaction, characterized by a bent cyclobutane ring, extends to other derivatives like 6-methyl and 6-nitro-methyl analogues. Such transformations are pivotal in organic synthesis, offering pathways to novel bicyclic compounds with potential applications in medicinal chemistry (Brook & Duke, 1973).

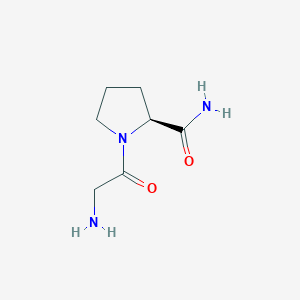

Enantiomeric 3-Oxabicyclo Derivatives

This compound is crucial in synthesizing enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones, achieved through diastereomeric amide decomposition. These derivatives hold significant promise in asymmetric synthesis, a field essential for producing chiral drugs and molecules with specific stereochemical configurations (Gimazetdinov, Vostrikov, & Miftakhov, 2008).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in an inert atmosphere at 2-8°C .

作用機序

Mode of Action

The mode of action of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one involves several chemical reactions. For instance, the addition of methoxide and hydroxide ions, ammonia, and hydrazine to this compound leads to ring opening, resulting in -dichloromethylcyclopentenecarboxylic acid derivatives . In the case of the methyl ester, it may epimerise to the -ester .

Biochemical Pathways

The exact biochemical pathways affected by 7,7-Dichlorobicyclo[32The compound’s ability to undergo ring-opening reactions suggests it may influence pathways involving cyclopentenecarboxylic acid derivatives .

Pharmacokinetics

The pharmacokinetic properties of 7,7-Dichlorobicyclo[32The compound is a liquid at room temperature , which may influence its bioavailability

Result of Action

The molecular and cellular effects of 7,7-Dichlorobicyclo[32Its ability to undergo ring-opening reactions and form -dichloromethylcyclopentenecarboxylic acid derivatives suggests it may have significant chemical reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of methoxide and hydroxide ions, ammonia, and hydrazine .

特性

IUPAC Name |

7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWQLXKSVCMLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(C2=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513340 | |

| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63319-59-5 | |

| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

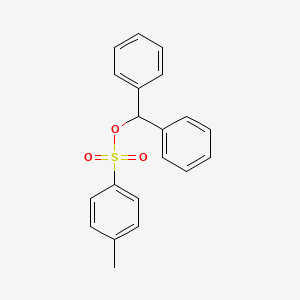

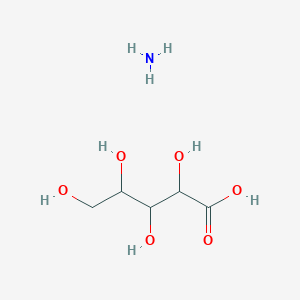

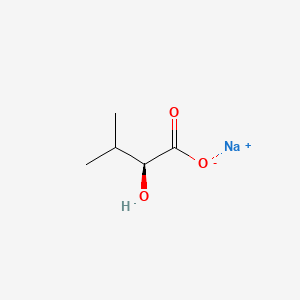

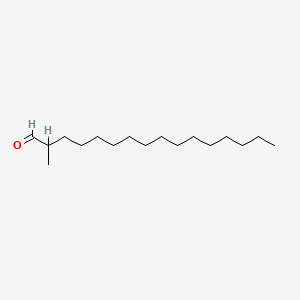

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。